2-[5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3,4-oxadiazol-3-acetyl-2-aryl-2H/methyl derivatives were synthesized through a multistep reaction sequence . The compounds were synthesized by the condensation of various aldehydes and acetophenones with the laboratory-synthesized acid hydrazide, which afforded the Schiff’s bases. Cyclization of the Schiff bases yielded 1,3,4-oxadiazole derivatives .Scientific Research Applications
Polymer Synthesis and Modification
This compound is utilized in the precision synthesis of polymeric materials, such as poly(3-hexylthiophene), through catalyst-transfer Suzuki-Miyaura coupling polymerization processes. These methods yield polymers with narrow molecular weight distributions and high regioregularity, which are crucial for applications in organic electronics and photovoltaics. For instance, Yokozawa et al. (2011) demonstrated the use of a related compound in the synthesis of P3HT, a semiconducting polymer, highlighting the importance of catalyst-transfer mechanisms in achieving well-defined polymer structures (Yokozawa, Suzuki, Nojima, Ohta, & Yokoyama, 2011).
Catalysis and Fluorination Reactions
In the realm of synthetic chemistry, this boron-containing compound plays a pivotal role in catalytic processes, especially in fluorination reactions that introduce fluorine atoms or fluoroalkyl groups into organic molecules. Such transformations are vital for the development of pharmaceuticals, agrochemicals, and materials with enhanced properties. Koike and Akita (2016) discussed the catalytic fluoromethylation of carbon-carbon multiple bonds, showcasing the versatility of fluorinated compounds in synthetic methodologies (Koike & Akita, 2016).
Material Science and Nanotechnology
This compound is also involved in the development of advanced materials, such as fluorinated polymers and nanoparticles, which possess unique optical and electronic properties. For example, Fischer, Baier, and Mecking (2013) explored the creation of emission-tuned nanoparticles using heterodifunctional polyfluorene building blocks, highlighting the potential of such materials in optoelectronic applications (Fischer, Baier, & Mecking, 2013).
Organic/Inorganic Hybrid Materials
Furthermore, the ability of this compound to act as a ligand or precursor for the synthesis of hybrid organic/inorganic particles is notable. Such materials combine the desirable properties of both organic polymers and inorganic nanoparticles, leading to novel functionalities. The research by de Roo et al. (2014) on organic/inorganic semiconductor hybrid particles via functionalized polyfluorene ligands is a prime example of this application (de Roo, Haase, Keller, Hinz, Schmid, Seletskiy, Cölfen, Leitenstorfer, & Mecking, 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to target the vegf receptor 2 (vegfr-2), which plays a crucial role in tumor-induced angiogenesis .
Mode of Action
It is known that this compound is used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Biochemical Pathways
Compounds with similar structures have been found to affect the vegf-signaling pathway .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have been used in the synthesis of various bioactive molecules .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 2-[5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory settings .
Dosage Effects in Animal Models
No specific studies have been conducted to investigate the dosage effects of this compound in animal models .
Transport and Distribution
There is currently no available information on the transport and distribution of this compound within cells and tissues .
Properties
IUPAC Name |
2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BF4O3/c1-12(2)13(3,4)22-15(21-12)10-7-9(16)5-6-11(10)20-8-14(17,18)19/h5-7H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWZJDZEQHSSMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BF4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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